molecular formula C12H5Br5 B14437772 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- CAS No. 77910-04-4

1,1'-Biphenyl, 2,2',3,4,6-pentabromo-

Cat. No.: B14437772
CAS No.: 77910-04-4
M. Wt: 548.7 g/mol
InChI Key: HFCFSKONCLKHSY-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of biphenyl derivatives with different functional groups.

    Oxidation Reactions: Formation of biphenyl quinones or other oxidized derivatives.

    Reduction Reactions: Formation of less brominated biphenyl compounds.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- involves its interaction with biological molecules and pathways. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with cellular membranes, affecting their integrity and permeability. The bromine atoms in the compound contribute to its flame-retardant properties by releasing bromine radicals that inhibit the combustion process .

Comparison with Similar Compounds

Comparison: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other polybrominated biphenyls, it has a higher degree of bromination, leading to enhanced flame-retardant properties. Additionally, its specific substitution pattern affects its reactivity and interactions with other molecules .

Properties

CAS No.

77910-04-4

Molecular Formula

C12H5Br5

Molecular Weight

548.7 g/mol

IUPAC Name

1,2,3,5-tetrabromo-4-(2-bromophenyl)benzene

InChI

InChI=1S/C12H5Br5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H

InChI Key

HFCFSKONCLKHSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

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